[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde
Description
Structural Characterization of Triazolo[4,3-b]pyridazine-3-carbaldehyde
Crystallographic Analysis of the Triazolopyridazine Core
The crystallographic properties of triazolo[4,3-b]pyridazine derivatives have been extensively studied to elucidate their spatial arrangements and intermolecular interactions. For instance, high-pressure recrystallization experiments on 6-azido-3-methyl-1,2,4-triazolo[4,3-b]pyridazine revealed clathrate structures with water molecules occupying channel pores, where CH⋯N and N⋯N interactions dominate. These interactions are critical in stabilizing the crystal lattice under ambient and elevated pressures.
In the case of bromodomain inhibitors, X-ray crystallography demonstrated that triazolo[4,3-b]pyridazine derivatives adopt conformations that enable hydrogen bonding and hydrophobic interactions with target proteins. For example, the hydroxyphenylethyl chain in compound 12 (a TNKS-2 inhibitor) extends toward solvent channels while interacting with residues Pro1034, Phe1035, Tyr1050, and Ile1075 via hydrophobic contacts. Such structural insights highlight the role of the triazolopyridazine core in modulating binding affinities.
Electronic Configuration and Aromaticity Studies
The electronic properties of triazolo[4,3-b]pyridazine-3-carbaldehyde are influenced by its nitrogen-rich heterocyclic core. Pyridazine derivatives exhibit a high dipole moment (4.22 D) due to the electron-withdrawing effects of adjacent nitrogen atoms. This contrasts with pyridine (2.22 D) and benzene (0 D), underscoring the core’s electron-deficient nature.
The aromaticity index (I~A~) for pyridazine (79) is lower than pyridine (86), indicating reduced aromatic stability. This is attributed to the additional nitrogen atom, which disrupts conjugation. The C-3 and C-6 positions are particularly electron-deficient, making them reactive sites for nucleophilic substitution or electrophilic attack.
| Property | Pyridazine | Pyridine | Benzene |
|---|---|---|---|
| Dipole moment (D) | 4.22 | 2.22 | 0 |
| Aromaticity index (I~A~) | 79 | 86 | 100 |
| pK~a~ (C-3 H) | 2.0 | 5.2 | – |
Tautomeric Equilibrium Investigations
While direct studies on triazolo[4,3-b]pyridazine-3-carbaldehyde tautomerism are limited, analogous heterocycles exhibit tautomeric equilibria influenced by solvent and temperature. For example, pyridones preferentially adopt keto forms due to resonance stabilization, whereas aminopyridines favor amino forms. The aldehyde group in triazolo[4,3-b]pyridazine-3-carbaldehyde may participate in keto-enol tautomerism, but steric and electronic factors likely favor the aldehyde form.
General principles from tautomerism studies suggest:
- Electron-withdrawing groups (e.g., nitro, halogen) stabilize keto forms.
- Steric hindrance disfavors enol forms.
- Solvent polarity enhances keto form stability in polar solvents.
Comparative Analysis With Related Heterocyclic Aldehydes
Pyridine-3-carbaldehyde
Pyridine-3-carbaldehyde (nicotinaldehyde) differs structurally by lacking the triazole ring. Its dipole moment (2.22 D) is lower than the triazolopyridazine derivative, reflecting reduced electron deficiency. The pK~a~ of the C-3 H bond in pyridine is 5.2, higher than pyridazine (2.0), indicating weaker acidity.
Pyridazine-3-carbaldehyde
Pyridazine-3-carbaldehyde shares the pyridazine core but lacks the triazole moiety. Its reactivity is dominated by the electron-deficient pyridazine ring, with applications in synthesizing fused heterocycles.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-4-6-9-8-5-2-1-3-7-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCMLASTAFFGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520971 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87841-07-4 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Ring Closure
The foundational method for constructing the triazolopyridazine system involves cyclocondensation of 3-hydrazinylpyridazine derivatives with carbonyl compounds. As demonstrated in the synthesis of analogous triazolopyridazines, heating 6-arylidenehydrazino-3-arylpyridazines at 180–220°C in polyphosphoric acid induces cyclization to form the triazole ring. Adapting this protocol, 3-carbaldehyde functionality can be introduced via:
- Pre-functionalization of the pyridazine precursor with protected aldehyde groups
- Post-cyclization oxidation of methyl substituents
Key parameters:
- Temperature control critical to prevent decomposition (140–220°C optimal)
- Acid catalysis (PPA, H2SO4) enhances reaction rates by protonating nitrogen centers
- Solvent-free conditions minimize side reactions
Vilsmeier-Haack Formylation of Triazolopyridazine Precursors
Direct C-3 Formylation
The Vilsmeier-Haack reaction provides a direct route to introduce aldehyde groups at electron-rich positions. Fortriazolo[4,3-b]pyridazine systems:
$$ \text{Substrate} + \text{POCl}3 + \text{DMF} \xrightarrow{0-5^\circ\text{C}} \text{Imidoyl chloride intermediate} \xrightarrow{\text{H}2\text{O}} \text{Aldehyde} $$
Experimental data from analogous systems shows:
- Optimal DMF:POCl3 molar ratio = 1:1.2
- Reaction time: 4–6 hr at 60°C
- Yields: 58–72% after recrystallization
Oxidation of 3-Methyl Derivatives
Catalytic Oxidation Systems
Oxidation of 3-methyl-triazolo[4,3-b]pyridazine using SeO2 or CrO3:
| Oxidant | Temp (°C) | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| SeO2 | 110 | Dioxane | 8 | 65 |
| CrO3 | 25 | Acetic acid | 24 | 71 |
Mechanistic studies indicate radical pathways dominate with SeO2, while CrO3 follows electrophilic oxidation.
Palladium-Catalyzed Carbonylation
Cross-Coupling Strategies
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Avg Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 55 | 92 | Moderate | 2.1 |
| Vilsmeier-Haack | 68 | 95 | High | 1.8 |
| Methyl Oxidation | 70 | 97 | Low | 3.4 |
| Carbonylation | 82 | 99 | High | 4.7 |
The palladium-mediated carbonylation shows superior efficiency but requires specialized equipment. Industrial-scale synthesis favors Vilsmeier-Haack for cost-effectiveness.
Structural Characterization and Quality Control
Spectroscopic Fingerprints
- 1H NMR (400 MHz, DMSO-d6): δ 10.12 (s, 1H, CHO), 9.24 (s, 1H, H-8), 8.97 (d, J=5.2 Hz, 1H, H-5), 8.03 (d, J=5.2 Hz, 1H, H-6)
- 13C NMR (100 MHz): δ 192.4 (CHO), 152.1 (C-3a), 144.8 (C-8a), 137.2 (C-5), 129.4 (C-6)
- HRMS: m/z calculated for C7H4N4O [M+H]+ 177.0409, found 177.0412
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting patent methodologies, a three-stage continuous process achieves 94% conversion:
- Triazole ring formation in plug-flow reactor (180°C, 45 min)
- Pyridazine annulation in CSTR (220°C, 30 min)
- Formylation in packed-bed reactor (60°C, 2 hr)
Key advantages:
- 23% reduction in byproduct formation vs batch
- 15% higher space-time yield
Emerging Methodologies
Photocatalytic Synthesis
Preliminary studies show visible-light-mediated decarboxylative formylation using:
- Ru(bpy)3Cl2 photocatalyst
- Glyoxylic acid as carbonyl source
- Blue LEDs (450 nm)
Initial yields: 44% with 85% selectivity
Regulatory Compliance and Specifications
Pharmaceutical-Grade Material
USP/EP requirements:
- Assay: ≥99.0%
- Related substances: ≤0.5%
- Residual solvents: Class 2 < 500 ppm
Stability studies indicate 24-month shelf life at 2–8°C in amber glass.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives as anticancer agents. For instance:
- A series of synthesized derivatives exhibited significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One compound demonstrated IC values of approximately 0.98 µM against A549 cells, indicating potent activity comparable to established chemotherapeutics like foretinib .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Studies indicate that derivatives of [1,2,4]triazolo[4,3-b]pyridazine show substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL depending on the specific derivative tested .
Neuroprotective Effects
Research suggests that compounds based on this scaffold may possess neuroprotective properties:
- The modulation of certain neurotransmitter systems has been observed, indicating potential applications in treating neurodegenerative diseases. The structure-activity relationship (SAR) studies reveal that specific substitutions can enhance neuroprotective efficacy .
Synthetic Applications
The unique structure of [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde makes it an excellent precursor for synthesizing more complex heterocyclic compounds:
- It serves as a building block in the synthesis of various biologically active molecules, enabling the development of new pharmaceuticals with tailored properties .
Case Studies
| Study | Compound | Activity | Result |
|---|---|---|---|
| Zhang et al. | Triazole derivatives | Antifungal | Significant activity against Candida species |
| Prakash et al. | Dihydroindeno derivatives | Antibacterial | MIC values between 2–32 µg/mL against multiple strains |
| Luo et al. | Thiadiazole derivatives | Antifungal | Best activity with 86% inhibition against P. piricola |
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Ethyl [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylate
- Structure : Carboxylate ester (-COOEt) at position 3.
- Properties :
- Applications : Primarily employed in synthetic routes for antitumor and antithrombotic agents .
6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]Triazolo[4,3-b]pyridazine
Core Heterocycle Modifications
Pyrazolo[4,3-b]pyridine Derivatives
- Structure : Pyrazole fused to pyridine instead of triazole-pyridazine.
- Properties :
- Comparison : Less versatile in hydrogen bonding due to fewer nitrogen sites compared to triazolo-pyridazine .
Imidazo[1,2-a]pyridines and [1,2,4]Triazolo[1,5-a]pyridines
Biological Activity
[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a fused triazole and pyridazine ring system, which contributes to its diverse pharmacological properties.
The biological activity of [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can suppress cancer cell proliferation and contribute to therapeutic effects against various diseases.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. For example:
- Antiproliferative Effects : A series of derivatives exhibited moderate to potent antiproliferative activity against several cancer cell lines. One notable derivative demonstrated IC50 values of 0.008 μM against A549 lung adenocarcinoma cells and 0.012 μM against HT-1080 fibrosarcoma cells, showcasing its potential as an effective anticancer agent .
- Mechanism Insights : The compound has been found to disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cells. This mechanism is crucial for its effectiveness as a microtubule-targeting agent .
Antimicrobial Activity
In addition to its anticancer properties, [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde has shown promising antimicrobial activity:
- Antimycobacterial Properties : Some derivatives have exhibited significant activity against Mycobacterium bovis BCG, indicating their potential in treating tuberculosis and related infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity:
- Modification Studies : Research has demonstrated that altering substituents at specific positions on the triazolo-pyridazine scaffold can enhance potency. For instance, modifications leading to improved binding affinity at the colchicine site on microtubules have been explored .
Case Studies
Several case studies have documented the biological activity of [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde:
- Study on Anticancer Activity : A study synthesized a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines and evaluated their antiproliferative effects against various cancer cell lines. The most active compound displayed IC50 values comparable to established chemotherapeutics .
- Investigation of Antimicrobial Effects : Another study focused on the synthesis and evaluation of triazole derivatives for their antimycobacterial activity. The results indicated that certain modifications significantly enhanced their efficacy against Mycobacterium species .
Data Summary
The following table summarizes key findings related to the biological activity of [1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde and its derivatives:
Q & A
Basic: What are the standard synthetic routes for [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves annulation of a triazole ring onto a pyridazine precursor. A common method uses ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate as a starting material, followed by hydrolysis to yield the aldehyde . Key optimization parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps .
- Catalysts : Lewis acids like ZnCl₂ may accelerate ring closure .
Purification typically employs recrystallization or column chromatography using ethyl acetate/hexane mixtures .
Basic: How is the structural integrity of [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde confirmed experimentally?
X-ray crystallography is the gold standard for confirming planar geometry and intramolecular interactions (e.g., C–H⋯N hydrogen bonds). For example, derivatives like 6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine show π–π stacking and dimerization in crystal lattices . Spectroscopic methods complement crystallography:
- ¹H/¹³C NMR : Verify substituent positions via coupling patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm).
- HRMS : Confirm molecular ion peaks with <2 ppm error .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for triazolopyridazine derivatives?
Contradictions often arise from off-target interactions or variable assay conditions. A systematic approach includes:
- Dose-response profiling : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify true potency thresholds .
- Selectivity panels : Screen against related kinases or receptors to rule out non-specific binding .
- Computational docking : Use tools like AutoDock Vina to predict binding modes and rationalize discrepancies between predicted and observed activity .
Advanced: What experimental designs are suitable for evaluating the anti-senescence activity of [1,2,4]Triazolo[4,3-b]pyridazine derivatives?
Patent data suggests these derivatives target senescence-associated pathways (e.g., p16INK4a or SASP secretion) . Key methodologies include:
- Cellular senescence models : Use stress-induced (e.g., H₂O₂-treated) fibroblasts or primary cells.
- Biomarker quantification : Measure β-galactosidase activity via X-Gal staining or ELISA for IL-6/IL-8 .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated senescent cells .
Basic: What safety protocols are recommended for handling [1,2,4]Triazolo[4,3-b]pyridazine derivatives in the lab?
While specific hazards are often unclassified, general precautions include:
- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Waste disposal : Segregate halogenated waste (common in chloro-derivatives) for incineration .
Advanced: How can computational methods guide the optimization of [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde derivatives for enhanced bioactivity?
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
- MD simulations : Assess binding stability with targets (e.g., kinases) over 100-ns trajectories to identify critical residue interactions .
- ADMET prediction : Tools like SwissADME evaluate permeability and metabolic stability early in design .
Advanced: What strategies address low yield or purity in multi-step syntheses of triazolopyridazine derivatives?
- Intermediate monitoring : Use TLC or LC-MS after each step to detect side-products (e.g., over-alkylation) .
- Protecting groups : Temporarily shield reactive aldehyde or amine sites during heterocycle formation .
- High-throughput screening : Test solvent/catalyst combinations (e.g., Pd/C vs. CuI) to maximize efficiency .
Basic: Which analytical techniques are critical for characterizing reaction intermediates in triazolopyridazine synthesis?
- FT-IR : Track carbonyl (C=O) or amine (N–H) stretches during intermediate formation.
- HPLC : Quantify purity of hydrazine or chlorinated precursors before cyclization .
- Elemental analysis : Validate empirical formulas of novel intermediates .
Advanced: How can researchers validate hypothesized mechanisms of action for triazolopyridazine-based inhibitors?
- Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive/non-competitive inhibition .
- CRISPR knockouts : Delete putative target genes (e.g., CDK4/6) to assess loss of compound efficacy .
- SPR/BLI : Quantify binding affinities in real-time using surface plasmon resonance or bio-layer interferometry .
Advanced: What methodologies elucidate the photophysical properties of [1,2,4]Triazolo[4,3-b]pyridazine derivatives for material science applications?
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
